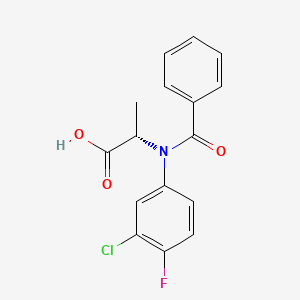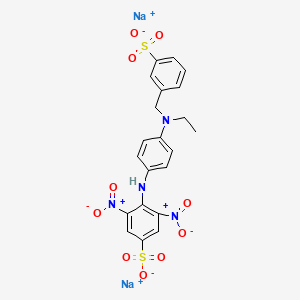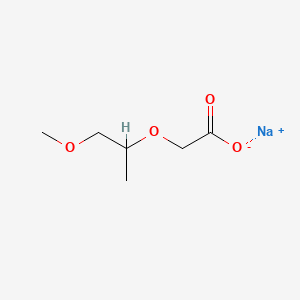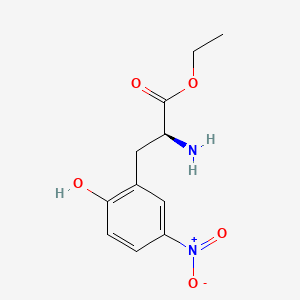
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the phenyl ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester typically involves the nitration of DL-phenylalanine followed by esterification. The nitration process introduces a nitro group at the fifth position of the phenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation at the second position can be carried out using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The final step involves esterification, where the carboxyl group of the phenylalanine is converted to an ethyl ester using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-5-nitro-DL-phenylalanine ethyl ester.
Reduction: Formation of 2-hydroxy-5-amino-DL-phenylalanine ethyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as a building block for peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations can modulate various biochemical pathways, contributing to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-nitro-DL-phenylalanine ethyl ester can be compared with other similar compounds such as:
DL-Phenylalanine: The parent amino acid without the hydroxyl and nitro modifications.
2-Hydroxy-DL-phenylalanine: Lacks the nitro group.
5-Nitro-DL-phenylalanine: Lacks the hydroxyl group.
DL-Phenylalanine ethyl ester: Lacks both the hydroxyl and nitro groups.
Propriétés
Numéro CAS |
118123-12-9 |
|---|---|
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(2-hydroxy-5-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-11(15)9(12)6-7-5-8(13(16)17)3-4-10(7)14/h3-5,9,14H,2,6,12H2,1H3/t9-/m0/s1 |
Clé InChI |
IALIZCLEBBBDHH-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
SMILES canonique |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


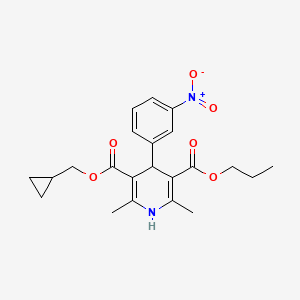
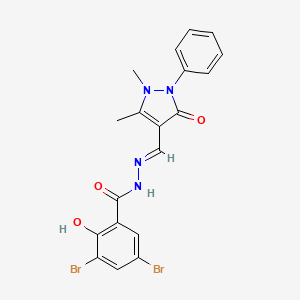
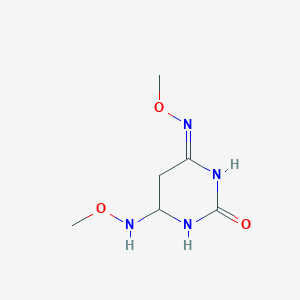
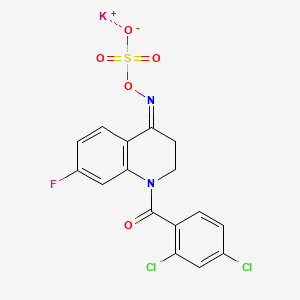
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
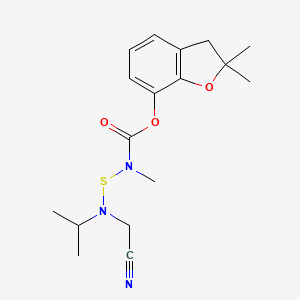
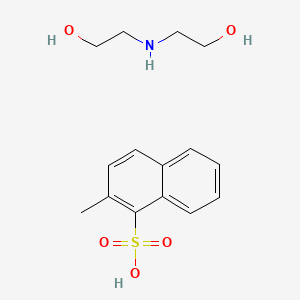
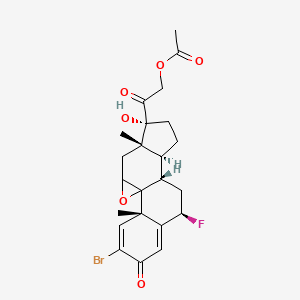
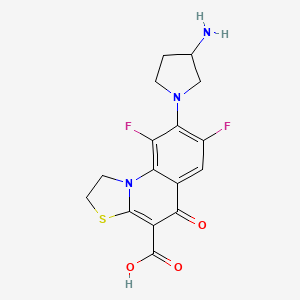
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
